molecular formula C16H12N2O3S2 B10816514 Ptp1B-IN-22

Ptp1B-IN-22

Cat. No.: B10816514
M. Wt: 344.4 g/mol
InChI Key: ARVQDURBWHSEPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

WYE-176244 is a chemical compound with the molecular formula C16H12N2O3S2 and a molecular weight of 344.41. It is known for its high purity and is used in various scientific research applications .

Chemical Reactions Analysis

WYE-176244 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

WYE-176244 is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of WYE-176244 involves its interaction with specific molecular targets and pathways. It acts as a ligand for certain proteins, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

WYE-176244 can be compared with other similar compounds, such as:

    WYE-354: Another compound used in biochemical assays and drug discovery.

    WYE-125132: Known for its use in organic synthesis and analytical chemistry.

    WYE-103231: Used in the production of high-purity chemicals and as a standard for quality control.

What sets WYE-176244 apart is its unique molecular structure and high purity, making it particularly valuable in specific scientific research applications .

Properties

Molecular Formula

C16H12N2O3S2

Molecular Weight

344.4 g/mol

IUPAC Name

4-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]benzoic acid

InChI

InChI=1S/C16H12N2O3S2/c19-14(17-11-7-5-10(6-8-11)15(20)21)9-22-16-18-12-3-1-2-4-13(12)23-16/h1-8H,9H2,(H,17,19)(H,20,21)

InChI Key

ARVQDURBWHSEPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)O

solubility

>51.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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